Ceftriaxone
Overview
Description
Ceftriaxone is a third-generation cephalosporin antibiotic widely used for the treatment of various bacterial infections. It is known for its broad-spectrum activity against both gram-positive and gram-negative bacteria. This compound is commonly used to treat infections such as meningitis, pneumonia, urinary tract infections, and gonorrhea .
Mechanism of Action
Target of Action
Ceftriaxone, a broad-spectrum third-generation cephalosporin antibiotic , primarily targets the bacterial cell wall. It binds to penicillin-binding proteins (PBPs) located in the bacterial cytoplasmic membrane . These proteins play a crucial role in the final transpeptidation step of peptidoglycan synthesis, which is essential for bacterial cell wall biosynthesis .
Mode of Action
This compound inhibits the mucopeptide synthesis in the bacterial cell wall . The beta-lactam moiety of this compound binds to carboxypeptidases, endopeptidases, and transpeptidases, which are involved in cell-wall synthesis and cell division . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . This leads to the formation of defective cell walls and eventually results in bacterial cell lysis and death .
Biochemical Pathways
This compound disrupts the biochemical pathways involved in the synthesis of the bacterial cell wall. By inhibiting the enzymes involved in the final stages of peptidoglycan synthesis, it prevents the formation of a complete and functional cell wall . This disruption in the biochemical pathway leads to the weakening of the bacterial cell wall, making the bacteria more susceptible to osmotic pressure changes, which can lead to cell lysis .
Pharmacokinetics
This compound has a very long half-life compared to other cephalosporins, which allows for once-daily dosing . It is highly penetrable into various body tissues, including the meninges, eyes, and inner ear . After administration, this compound rapidly diffuses into the body with a distribution half-life of about 14 minutes . It is eliminated by both renal and biliary routes . The elimination half-life of this compound is 6.4 hours in patients with normal renal function and 21.4 hours in patients with renal failure .
Result of Action
The primary result of this compound’s action is the death of the bacterial cells. By inhibiting the synthesis of the bacterial cell wall, this compound causes the bacteria to become more susceptible to environmental pressures, leading to cell lysis and death . This results in the clearance of the bacterial infection.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, early exposure to this compound can potentially cause health risks . Moreover, the presence of antibiotic residues in the environment can lead to the ingestion of this compound, which may affect its action . Furthermore, the efficacy of this compound can be influenced by the patient’s age and renal function .
Biochemical Analysis
Biochemical Properties
Ceftriaxone plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs) located in the bacterial cytoplasmic membrane. These PBPs are essential enzymes involved in the final stages of peptidoglycan synthesis, which is a critical component of the bacterial cell wall . By inhibiting these enzymes, this compound disrupts cell wall synthesis, leading to bacterial cell lysis and death. This compound interacts with various PBPs, including carboxypeptidases, endopeptidases, and transpeptidases .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In bacterial cells, this compound disrupts cell wall synthesis, leading to cell lysis and death . This disruption affects cell signaling pathways and gene expression related to cell wall synthesis and maintenance. In mammalian cells, this compound can influence cellular metabolism and immune responses. For instance, it has been observed to modulate the expression of certain cytokines and inflammatory mediators .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to penicillin-binding proteins (PBPs) in the bacterial cell membrane. By binding to these proteins, this compound inhibits the final transpeptidation step of peptidoglycan synthesis, which is essential for bacterial cell wall integrity . This inhibition leads to the accumulation of peptidoglycan precursors, weakening the cell wall and causing bacterial cell death. Additionally, this compound has been shown to have activity against beta-lactamase-producing bacteria, making it effective against resistant strains .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is known for its stability and long half-life, which allows it to maintain therapeutic concentrations for extended periods . Over time, this compound can degrade, especially when exposed to light and heat. Long-term studies have shown that this compound can have sustained antibacterial activity, but its efficacy may decrease with prolonged storage . In in vitro and in vivo studies, this compound has demonstrated long-term effects on bacterial populations, including the development of resistance in some cases .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively treats bacterial infections without causing significant adverse effects . At higher doses, this compound can cause toxic effects, including nephrotoxicity and hepatotoxicity . Animal studies have shown that this compound’s efficacy is dose-dependent, with higher doses leading to more rapid bacterial clearance but also increasing the risk of toxicity . Threshold effects have been observed, where doses below a certain level are ineffective, while doses above this threshold achieve therapeutic outcomes .
Metabolic Pathways
This compound is primarily eliminated through renal and biliary routes . It is not extensively metabolized, and a significant portion of the administered dose is excreted unchanged in the urine . This compound’s elimination involves glomerular filtration and active tubular secretion in the kidneys. Additionally, this compound is secreted into the bile, contributing to its elimination through the feces . The involvement of these metabolic pathways ensures that this compound maintains therapeutic concentrations in the body for an extended period .
Transport and Distribution
This compound is widely distributed in body fluids and tissues after administration . It binds reversibly to albumin, with the level of binding decreasing as this compound plasma concentrations increase . This compound’s volume of distribution ranges from 5.8 to 15.5 liters in healthy individuals . It penetrates well into various tissues, including the cerebrospinal fluid, making it effective for treating central nervous system infections . The transport and distribution of this compound are influenced by its binding to plasma proteins and its ability to cross biological barriers .
Subcellular Localization
This compound’s subcellular localization is primarily within the bacterial cell wall, where it exerts its bactericidal effects . By targeting penicillin-binding proteins in the bacterial cell membrane, this compound disrupts cell wall synthesis and leads to bacterial cell death . In mammalian cells, this compound does not have a specific subcellular localization, as its primary action is on bacterial cells. Its presence in various tissues and fluids ensures its effectiveness against infections in different parts of the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ceftriaxone is synthesized through a multi-step process involving the condensation of 7-aminocephalosporanic acid with various intermediates. The key steps include:
Acylation: The 7-amino group of 7-aminocephalosporanic acid is acylated with a suitable acylating agent to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the cephalosporin core structure.
Side Chain Modification: The side chain is modified to introduce the methoxyimino group, which enhances the stability and activity of the antibiotic
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes to produce 7-aminocephalosporanic acid, followed by chemical synthesis steps. The process is optimized for high yield and purity, ensuring the production of pharmaceutical-grade this compound .
Chemical Reactions Analysis
Types of Reactions: Ceftriaxone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of degradation products.
Reduction: Reduction reactions can modify the functional groups in this compound, affecting its activity.
Substitution: Substitution reactions can occur at the methoxyimino group, leading to the formation of different derivatives
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Various nucleophiles such as amines and thiols
Major Products: The major products formed from these reactions include various this compound derivatives with altered pharmacological properties .
Scientific Research Applications
Ceftriaxone has numerous applications in scientific research, including:
Chemistry: Used as a model compound for studying beta-lactam antibiotics and their interactions with bacterial enzymes.
Biology: Employed in studies investigating bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Widely used in clinical trials to evaluate its efficacy and safety in treating various infections.
Industry: Utilized in the development of pharmaceutical formulations and drug delivery systems
Comparison with Similar Compounds
- Cefotaxime
- Cefepime
- Cefuroxime
Properties
Key on ui mechanism of action |
Ceftriaxone works by inhibiting the mucopeptide synthesis in the bacterial cell wall. The beta-lactam moiety of ceftriaxone binds to carboxypeptidases, endopeptidases, and transpeptidases in the bacterial cytoplasmic membrane. These enzymes are involved in cell-wall synthesis and cell division. Binding of ceftriaxone to these enzymes causes the enzyme to lose activity; therefore, the bacteria produce defective cell walls, causing cell death. |
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CAS No. |
73384-59-5 |
Molecular Formula |
C18H18N8O7S3 |
Molecular Weight |
554.6 g/mol |
IUPAC Name |
(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C18H18N8O7S3/c1-25-18(22-12(28)13(29)23-25)36-4-6-3-34-15-9(14(30)26(15)10(6)16(31)32)21-11(27)8(24-33-2)7-5-35-17(19)20-7/h5,9,15H,3-4H2,1-2H3,(H2,19,20)(H,21,27)(H,23,29)(H,31,32)/t9-,15-/m1/s1 |
InChI Key |
VAAUVRVFOQPIGI-RFAUZJTJSA-N |
SMILES |
CN1C(=NC(=O)C(=O)N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O |
Isomeric SMILES |
CN1C(=NC(=O)C(=O)N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O |
Canonical SMILES |
CN1C(=NC(=O)C(=O)N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O |
melting_point |
>155 °C |
Key on ui other cas no. |
73384-59-5 74578-69-1 |
physical_description |
Solid |
Pictograms |
Irritant; Health Hazard |
Related CAS |
104376-79-6 (di-hydrochloride salt) 74578-69-1 (di-hydrochloride salt, hemiheptahydrate) |
solubility |
1.05e-01 g/L |
Synonyms |
Anhydrous Ceftriaxone Sodium Benaxona Cefatriaxone Cefaxona Ceftrex Ceftriaxon Ceftriaxon Curamed Ceftriaxon Hexal Ceftriaxona Andreu Ceftriaxona LDP Torlan Ceftriaxone Ceftriaxone Irex Ceftriaxone Sodium Ceftriaxone Sodium, Anhydrous Ceftriaxone, Disodium Salt Ceftriaxone, Disodium Salt, Hemiheptahydrate Lendacin Longacef Longaceph Ro 13 9904 Ro 13-9904 Ro 139904 Ro-13-9904 Ro13 9904 Ro13-9904 Ro139904 Rocefalin Rocefin Rocephin Rocephine Tacex Terbac |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Ceftriaxone?
A1: this compound is a beta-lactam antibiotic that works by inhibiting bacterial cell wall synthesis. [, , , , ] It specifically binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. [, ] This disruption of the cell wall integrity leads to bacterial cell death.
Q2: How does this compound's interaction with PBPs differ in resistant strains?
A2: Resistance to this compound often arises from mutations in the genes encoding PBPs, particularly the penA gene in Neisseria gonorrhoeae. [, , ] These mutations can alter the PBP active site, reducing this compound's binding affinity and hindering its ability to inhibit cell wall synthesis. [, ]
Q3: Does this compound directly affect the inflammatory response during infections?
A3: While this compound's primary target is bacterial cell wall synthesis, studies show it can indirectly influence the inflammatory response. In a rabbit model of Streptococcus pneumoniae meningitis, this compound treatment led to higher levels of inflammatory markers like LTA, TA, and TNF in the cerebrospinal fluid compared to quinupristin/dalfopristin. []
Q4: What is the molecular formula and weight of this compound?
A4: this compound has a molecular formula of C18H18N8O7S3 and a molecular weight of 554.58 g/mol. []
Q5: How stable is this compound in solution, and what factors can affect its stability?
A5: this compound stability in solution can be affected by factors like pH, temperature, and the presence of other chemicals. [, ] Using a mixed solvent system, such as water for injection and methanol, during the refining process can improve this compound sodium stability compared to a single hydrosolvent system. []
Q6: Does this compound exhibit any catalytic properties?
A6: this compound's primary mode of action is not catalytic. It acts as an inhibitor of PBPs rather than catalyzing a specific chemical reaction. [, , , , ]
Q7: Which structural modifications of this compound can lead to changes in its activity?
A7: Research indicates that even minor alterations in the this compound structure, especially around the active site, can significantly impact its activity. For example, the A311V, T316P, and T483S mutations in the penA gene of N. gonorrhoeae were found to contribute to high-level this compound resistance. []
Q8: What formulation strategies are being explored to enhance this compound's stability or delivery?
A8: One approach to enhance stability and potentially target delivery involves encapsulating this compound in microparticles using polymers like chitosan. [] This method showed promising results in improving drug release profiles and could lead to more effective treatments.
Q9: How does renal function influence this compound's pharmacokinetics?
A9: this compound elimination is primarily renal. [, ] Studies have shown that patients with impaired renal function exhibit slower clearance and prolonged half-life of this compound, necessitating dose adjustments. [, , ]
Q10: What are the typical administration routes for this compound, and how do they affect its pharmacokinetic profile?
A10: this compound is commonly administered intravenously or intramuscularly. [, , , , , ] Oral administration is not preferred due to its poor absorption from the gastrointestinal tract. [, ] The route of administration can affect the drug's absorption rate and distribution within the body.
Q11: What is the significance of cerebrospinal fluid (CSF) penetration for this compound's efficacy in treating meningitis?
A11: this compound demonstrates good penetration into the CSF, which is crucial for its effectiveness in treating meningitis. [, , ] Achieving adequate drug concentrations in the CSF is essential to effectively eradicate bacteria causing the infection.
Q12: What in vitro methods are used to assess this compound's activity against bacteria?
A12: Common in vitro methods include determining the minimum inhibitory concentration (MIC) using techniques like agar dilution and Etest. [, ] These methods provide valuable insights into the drug's potency against various bacterial strains.
Q13: Have any animal models been used to study this compound's efficacy in treating specific infections?
A13: Yes, animal models, including rats and rabbits, have been used to study this compound's effectiveness against infections like meningitis and pneumonia. [, ] These models help researchers understand the drug's behavior in a living organism and its potential for clinical use.
Q14: What are the primary mechanisms of resistance to this compound in bacteria?
A14: The most prevalent resistance mechanism involves alterations in PBPs, reducing this compound's binding affinity. [, ] Another mechanism is the production of beta-lactamases, enzymes that can break down this compound and other beta-lactam antibiotics. [, , ]
Q15: Is there evidence of cross-resistance between this compound and other antibiotics?
A15: Yes, cross-resistance can occur between this compound and other beta-lactam antibiotics, particularly those that target similar PBPs. [, , , ] The emergence of multidrug-resistant strains, especially those showing reduced susceptibility to this compound, highlights the urgent need for alternative treatment options. [, , ]
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